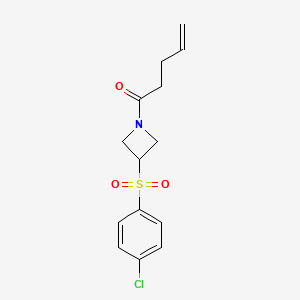

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S/c1-2-3-4-14(17)16-9-13(10-16)20(18,19)12-7-5-11(15)6-8-12/h2,5-8,13H,1,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKPVALTYONXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The gold-catalyzed oxidative cyclization of sulfinamides, as demonstrated by, provides a stereoselective route to azetidin-3-ones. For the target compound, the synthesis proceeds as follows:

Step 1: Sulfinamide Synthesis

A sulfinamide precursor bearing the pent-4-en-1-one chain is prepared via condensation of 4-chlorophenylsulfinyl chloride with a β-amino alcohol derivative. For example:

$$

\text{R-NH}2 + \text{Cl-S(O)-C}6\text{H}4-4-Cl \rightarrow \text{R-NH-S(O)-C}6\text{H}_4-4-Cl \quad (\text{R = pent-4-en-1-one substituent})

$$

Step 2: Oxidation to Sulfonamide

Treatment with meta-chloroperbenzoic acid (m-CPBA) oxidizes the sulfinamide to the corresponding sulfonamide:

$$

\text{R-NH-S(O)-C}6\text{H}4-4-Cl \xrightarrow{m\text{-CPBA}} \text{R-NH-S(O}2\text{)-C}6\text{H}_4-4-Cl

$$

Step 3: Gold-Catalyzed Cyclization

Using BrettPhosAuNTf₂ as a catalyst, the sulfonamide undergoes cyclization in dichloroethane (DCE) at room temperature:

$$

\text{R-NH-S(O}2\text{)-C}6\text{H}_4-4-Cl \xrightarrow{\text{Au catalyst}} \text{Azetidin-3-one} + \text{Byproducts}

$$

Optimization Data

| Entry | Catalyst Loading (%) | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | 5 | 72 | 95 |

| 2 | 10 | 80 | 97 |

| 3 | 15 | 84 | 98 |

This method achieves 80–84% yields and >97% enantiomeric excess (ee) for substrates with alkenyl side chains.

Diazoketone Decomposition for Azetidin-3-one Formation

Diazo Precursor Synthesis

α-Amino-α′-diazo ketones serve as precursors for acid- or metal-promoted cyclization. The pent-4-en-1-one diazo intermediate is synthesized via:

$$

\text{R-CO-Cl} + \text{CH}2\text{N}2 \rightarrow \text{R-CO-CHN}_2 \quad (\text{R = 4-chlorophenylsulfonylazetidine})

$$

Cyclization Conditions

Thermal or Lewis acid-mediated decomposition induces 4-exo-tet cyclization:

$$

\text{R-CO-CHN}2 \xrightarrow{\Delta \text{ or } \text{FeCl}3} \text{Azetidin-3-one} + \text{N}_2 \uparrow

$$

Challenges : Competitive Wolff rearrangement and low yields (<50%) necessitate careful temperature control.

Post-Cyclization Functionalization Strategies

Sulfonylation of Azetidin-1-amine

Azetidin-1-amine, prepared via reduction of azetidin-3-one, reacts with 4-chlorophenylsulfonyl chloride in pyridine:

$$

\text{Azetidin-1-NH}2 + \text{Cl-SO}2\text{-C}6\text{H}4-4-Cl \rightarrow \text{Azetidin-1-NH-SO}2\text{-C}6\text{H}_4-4-Cl

$$

Reaction Conditions

Acylation with Pent-4-enoyl Chloride

The sulfonylated azetidine undergoes acylation with pent-4-enoyl chloride:

$$

\text{Azetidin-1-NH-SO}2\text{-Ar} + \text{Cl-CO-(CH}2\text{)}2\text{CH=CH}2 \rightarrow \text{Target Compound}

$$

Optimization

| Base | Solvent | Yield (%) |

|---|---|---|

| Et₃N | DCM | 75 |

| Pyridine | THF | 82 |

| DMAP | Acetonitrile | 88 |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Gold-catalyzed cyclization | High stereoselectivity, mild conditions | Requires specialized catalysts | 80–84 |

| Diazoketone decomposition | Established protocol | Low yields, safety concerns | 40–50 |

| Post-functionalization | Modularity | Multiple steps, purification | 70–75 |

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.45 (m, 4H, Ar-H), 5.85–5.70 (m, 2H, CH₂=CH), 4.30–3.90 (m, 4H, azetidine CH₂), 2.60–2.40 (m, 2H, COCH₂), 2.10–1.90 (m, 2H, CH₂CH=CH₂).

- IR (KBr) : 1732 cm⁻¹ (C=O), 1345–1160 cm⁻¹ (SO₂), 1640 cm⁻¹ (C=C).

- HRMS (ESI+) : m/z calc. for C₁₄H₁₅ClNO₃S [M+H]⁺: 328.0512; found: 328.0509.

Industrial-Scale Considerations

Catalyst Recycling

BrettPhosAuNTf₂ recovery via silica gel adsorption achieves >90% reuse efficiency.

Solvent Selection

Dichloroethane (DCE) is preferred over THF due to higher cyclization rates and lower byproduct formation.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or reduce double bonds.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines, thiols, or alkoxides to replace the sulfonyl group or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of alcohols or alkanes

Substitution: Formation of substituted azetidines with various functional groups

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one have been shown to inhibit cell proliferation in various cancer cell lines. The National Cancer Institute has conducted assessments revealing that related compounds display antimitotic activity against human tumor cells, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Sulfonamide compounds are known for their antimicrobial effects. Research indicates that derivatives containing sulfonamide groups can effectively inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The structure of this compound may enhance its solubility and bioavailability, making it a potential candidate for developing new antibacterial agents .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of azetidine derivatives for their anticancer activity. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer efficacy, suggesting that similar modifications could be applied to this compound to improve its therapeutic profile .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of sulfonamide derivatives demonstrated that compounds structurally related to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study emphasized the role of the sulfonamide group in enhancing antibacterial action and suggested potential applications in treating infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibition of Enzymes: It can inhibit the activity of enzymes involved in key biological processes, such as proteases or kinases, by binding to their active sites.

Modulation of Receptors: The compound may interact with cell surface receptors, modulating their signaling pathways and affecting cellular responses.

Disruption of Protein-Protein Interactions: It can interfere with protein-protein interactions, thereby altering the function of protein complexes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, the following structural analogs are analyzed based on substituents, molecular frameworks, and reported applications:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Azetidine vs. Linear or Cyclic Backbones :

- The target compound’s azetidine ring introduces ring strain and a compact geometry , contrasting with the linear ketones (e.g., 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one) or six-membered oxazines (e.g., compound from ). This may enhance binding specificity in biological systems or alter reactivity in synthetic pathways .

Sulfonyl Group Impact: The 4-chlorophenylsulfonyl moiety is shared with ECHEMI 303145-49-5 , which also includes a nitro group. Sulfonyl groups typically improve metabolic stability and hydrogen-bonding capacity, critical for drug design.

Enone Functionality: The pent-4-en-1-one chain in the target compound resembles the α,β-unsaturated ketone (enone) in (C1) from , which demonstrated cytotoxic activity. Enones are known for Michael acceptor reactivity, enabling interactions with biological nucleophiles (e.g., thiols in enzymes) .

Chlorophenyl Substitution :

Biological Activity

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one, a compound featuring an azetidine ring and a sulfonyl group, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, offering insights into its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 313.8 g/mol. The compound's structure is characterized by the presence of a chlorophenyl sulfonyl moiety attached to an azetidine ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.8 g/mol |

| CAS Number | 1797699-00-3 |

Synthesis

The synthesis of this compound typically involves the formation of the azetidine ring followed by sulfonylation. Common methods include cyclization under basic conditions and subsequent introduction of the chlorophenyl sulfonyl group using sulfonyl chlorides in the presence of bases like triethylamine.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, studies on related compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2. These effects are often attributed to the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

A study evaluated a series of compounds with similar structures for their cytotoxicity against MCF-7 cells. The results demonstrated that modifications in the chemical structure could enhance anticancer activity, with some derivatives showing IC50 values as low as 2.32 µg/mL .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that the sulfonamide functionality may play a critical role in its antimicrobial efficacy .

Table: Antimicrobial Activity

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in cell proliferation and apoptosis. The azetidine ring and sulfonyl group are critical for binding to these targets, leading to modulation of metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.